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Compound of Interest

Compound Name: Tri(pyridin-4-yl)amine

CAS No.: 153467-50-6

Cat. No.: B3069162

Get Quote

Executive Summary & Molecular Profile
Tri(pyridin-4-yl)amine (TPA) is a

-symmetric ligand featuring a central amine nitrogen bonded to three pyridine rings at the 4-
position. Its geometry makes it an ideal triangular building block for porous coordination
networks (e.g., ith-d topology MOFs). Accurate spectroscopic validation is essential to
distinguish TPA from its mono- and di-substituted precursors (4-aminopyridine and di(pyridin-4-
yl)amine), which are common impurities in Ullmann coupling syntheses.
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Property Data

IUPAC Name -Di(pyridin-4-yl)pyridin-4-amine

Common Abbr. TPA, N(4-Py)

CAS Number 153467-50-6

Formula

C

H

N

Molecular Weight 248.29 g/mol

Geometry

Propeller-shaped (

or

symmetry in solution)

Synthesis & Purity Context
The synthesis typically involves a copper-catalyzed Ullmann coupling of 4-aminopyridine with

4-halopyridines (Cl, Br, or I) at high temperatures (>180 °C).

Critical Quality Attribute (CQA): The reaction often yields a mixture of the target TPA and the

intermediate Di(pyridin-4-yl)amine (DPA). Spectroscopic analysis must focus on differentiating

the symmetric TPA from the N-H containing DPA.
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Figure 1: Stepwise Ullmann coupling pathway. The persistence of the intermediate (DPA) is the

primary purity challenge.

Spectroscopic Data
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The high symmetry of TPA simplifies its NMR spectra. In solution, the three pyridine rings are

chemically equivalent due to rapid rotation or intrinsic

symmetry.

Solvent: DMSO-

is the standard solvent due to the polarity of the pyridyl groups. H NMR Data (400/500 MHz,
DMSO-

): The spectrum exhibits a classic AA'XX' (or AA'BB') pattern characteristic of 4-substituted
pyridines.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

8.50 – 8.60
Doublet (

Hz)
6H

H

(

to ring N)

Deshielded by

the adjacent

electronegative

ring nitrogen.

7.10 – 7.20
Doublet (

Hz)
6H

H

(

to ring N)

Shielded relative

to

-protons; ortho to

the central amine

nitrogen.

N/A Singlet (Absent) 0H N-H

Critical: The

absence of a

broad singlet at

~9.4 ppm

confirms the

conversion of

DPA to TPA.

C{

H} NMR Data (100/125 MHz, DMSO-

): Only three distinct carbon signals are observed due to symmetry.
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Shift (

, ppm)
Carbon Type Assignment

151.0 – 152.0 CH

C

(

to ring N)

150.0 – 151.0 Quaternary C
C

(ipso to central N)

114.0 – 115.0 CH

C

(

to ring N)

Analyst Note: The chemical shift of the

-protons (~7.15 ppm) is diagnostic. In the di-substituted DPA, these protons appear

slightly shifted, and the N-H signal is prominent.

3.2 Infrared (IR) Spectroscopy
FT-IR is useful for solid-state characterization and verifying the absence of N-H stretches.
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Wavenumber (cm

)
Vibration Mode Diagnostic Value

3030 – 3060 C-H Stretch (Aromatic) Standard aromatic signature.

1570 – 1590 C=N / C=C Ring Stretch
Characteristic "breathing"

mode of the pyridine ring.

1480 – 1490 C-N Stretch (Amine)

Vibration of the central N-(C

)

bond.

Absence of ~3200-3400 N-H Stretch

Pass/Fail criteria: Presence of

a band here indicates

incomplete reaction (DPA

contamination).

3.3 Electronic Spectroscopy (UV-Vis)
TPA exhibits strong absorption in the UV region due to

and

transitions.

Solvent: Acetonitrile or DMF.

: ~310 nm (Broad band).

Shoulder: ~260 nm.

Fluorescence: TPA is weakly fluorescent in solution but can exhibit enhanced emission in the

solid state or when coordinated in MOFs (Ligand-to-Metal Charge Transfer, LMCT).

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: Verify structure and purity (>98%).
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Materials: 5-10 mg TPA, 0.6 mL DMSO-

(99.9% D).

Weigh 5-10 mg of the dried solid into a clean vial.

Add 0.6 mL DMSO-

. TPA dissolves readily; mild sonication may be used.

Transfer to a 5 mm NMR tube.

Acquire

H spectrum with at least 16 scans and a relaxation delay (

) of 2 seconds to ensure accurate integration of the aromatic protons.

Protocol B: UV-Vis Characterization
Objective: Determine molar extinction coefficient (

).

Materials: Spectroscopic grade Acetonitrile (MeCN).

Prepare a stock solution of

M TPA in MeCN.

Prepare serial dilutions (

M to

M).

Blank the spectrophotometer with pure MeCN.

Scan from 200 nm to 500 nm.

Plot Absorbance vs. Concentration at
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(310 nm) to calculate

using Beer-Lambert Law.

Structural Visualization (MOF Context)
TPA is a 3-connected node.[1] When reacted with linear linkers (like SiF

anions) and metal nodes (Cu

), it forms pillared-layer networks.
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Figure 2: Role of TPA as a 3-connected node in Metal-Organic Framework assembly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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